molecular formula C24H28N4O5 B11445538 N-(3-methoxypropyl)-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide

N-(3-methoxypropyl)-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide

Cat. No.: B11445538
M. Wt: 452.5 g/mol
InChI Key: ULBHSMPREBHZOP-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core, a methoxypropyl group, and a carbamoylmethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Carbamoylmethyl Group: The carbamoylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable carbamoyl chloride and a base such as triethylamine.

    Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached through an alkylation reaction using 3-methoxypropyl bromide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various alkyl or aryl groups.

Scientific Research Applications

N-(3-methoxypropyl)-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation or cancer cell death.

Properties

Molecular Formula

C24H28N4O5

Molecular Weight

452.5 g/mol

IUPAC Name

N-(3-methoxypropyl)-3-[1-[2-(2-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C24H28N4O5/c1-17-8-3-5-10-19(17)26-22(30)16-28-20-11-6-4-9-18(20)23(31)27(24(28)32)14-12-21(29)25-13-7-15-33-2/h3-6,8-11H,7,12-16H2,1-2H3,(H,25,29)(H,26,30)

InChI Key

ULBHSMPREBHZOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCCCOC

Origin of Product

United States

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